2-Hydroxy-6-nitrobenzoic acid is an organic compound with the chemical formula C₁₇H₅NO₅. It can be synthesized through various methods, including nitration of salicylic acid or oxidation of 2-amino-6-nitophenol. Researchers have employed different techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
While extensive research on 2-Hydroxy-6-nitrobenzoic acid's specific applications is ongoing, some potential areas of exploration include:
2-Hydroxy-6-nitrobenzoic acid, with the chemical formula and CAS number 601-99-0, is an aromatic compound characterized by the presence of both a hydroxyl group (-OH) and a nitro group (-NO2) on a benzoic acid backbone. The molecular weight of this compound is approximately 183.12 g/mol. It is known for its potential applications in various fields due to its unique chemical structure, which allows for diverse reactivity and interaction with biological systems .
Currently, there is no scientific research readily available on the specific mechanism of action of 2-HNB in biological systems.
As with most nitroaromatic compounds, 2-HNB should be handled with caution due to potential hazards.
The biological activity of 2-Hydroxy-6-nitrobenzoic acid has been explored in various studies. It exhibits:
2-Hydroxy-6-nitrobenzoic acid can be synthesized through several methods:
The applications of 2-Hydroxy-6-nitrobenzoic acid span multiple domains:
Research into the interactions of 2-Hydroxy-6-nitrobenzoic acid with biological molecules is ongoing. Studies have focused on:
Several compounds share structural similarities with 2-Hydroxy-6-nitrobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Salicylic Acid | 69-72-7 | C7H6O3 | Contains only one hydroxyl group; used in pain relief |
3-Nitrosalicylic Acid | 85-38-1 | C7H5NO5 | Similar structure but different nitro position; used in analytical chemistry |
5-Methoxy-4-methyl-2-nitrobenzoic Acid | 857599-32-7 | C8H9N1O5 | Contains methoxy group; used in pharmaceuticals |
These compounds highlight the uniqueness of 2-Hydroxy-6-nitrobenzoic acid due to its specific arrangement of functional groups, which influences its reactivity and biological activity .